molecular formula C5H8ClN B1381343 1-Ethynylcyclopropanamine hydrochloride CAS No. 1268810-17-8

1-Ethynylcyclopropanamine hydrochloride

Cat. No.: B1381343
CAS No.: 1268810-17-8
M. Wt: 117.58 g/mol
InChI Key: XBHDGYBZTODLSE-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropanamine hydrochloride is a specialty chemical . It is often used in research and has a CAS number of 1268810-17-8 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of hydrogen chloride and tert-butyl methyl ether in water at 20°C . Another method involves the use of hydrogen chloride in methanol .


Molecular Structure Analysis

The molecular formula of this compound is C5H8ClN . The InChI key is XBHDGYBZTODLSE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 117.58 . The compound has a high GI absorption and is BBB permeant . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Synthesis of Novel Compounds

1-Ethynylcyclopropanamine hydrochloride has been utilized as a starting material or intermediate in the synthesis of various novel organic compounds. Kozhushkov et al. (2010) demonstrated the preparation of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene, showcasing the potential of these compounds in extending the chemical space for further synthetic applications (Kozhushkov et al., 2010).

Role in Plant Growth Regulation

Research on related compounds, such as 1-methylcyclopropene (1-MCP), has shown significant impacts on the ethylene inhibition in plants, leading to major advances in understanding the role of ethylene in plant growth and fruit ripening. While not directly about this compound, studies on 1-MCP offer insights into potential applications of structurally related compounds in agriculture and postharvest management of fruits and vegetables (Blankenship & Dole, 2003). Such applications highlight the broader relevance of cyclopropyl and ethynyl derivatives in scientific research related to plant biology and agriculture.

Inhibition of Ethylene Perception

1-Methylcyclopropene's mechanism, as an inhibitor of ethylene perception, suggests that derivatives like this compound could potentially be modified or studied for similar applications. This aspect is critical in extending the shelf life and maintaining the postharvest quality of climacteric fruits by delaying ripening processes, as demonstrated in various studies on 1-MCP (Watkins, 2006).

Safety and Hazards

1-Ethynylcyclopropanamine hydrochloride is classified as a warning under the GHS07 signal word . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-ethynylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N.ClH/c1-2-5(6)3-4-5;/h1H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDGYBZTODLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268810-17-8
Record name Cyclopropanamine, 1-ethynyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethynylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylcyclopropanamine hydrochloride
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1-Ethynylcyclopropanamine hydrochloride
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1-Ethynylcyclopropanamine hydrochloride
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1-Ethynylcyclopropanamine hydrochloride
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1-Ethynylcyclopropanamine hydrochloride

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